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molecular formula C6H10N2OS B8467829 2-(3-Aminopropyl)thiooxazole

2-(3-Aminopropyl)thiooxazole

Cat. No. B8467829
M. Wt: 158.22 g/mol
InChI Key: WEFQIKUAUCFUDX-UHFFFAOYSA-N
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Patent
US04151288

Procedure details

Hydrazine hydride (5.3 g.) was added carefully to a solution of 2-(3-phthalimidopropylthio)oxazole (10 g.) in ethanol (173 ml.) with stirring. The solution was then heated under reflux for 25 minutes. After cooling, and filtration from phthalhydrazide, the filtrate was concentrated under reduced pressure and the residue was re-evaporated with ethanol to yield crude 2-(3-aminopropylthio)oxazole which was washed twice with ether and dissolved in ethanol (60 ml.). Methyl isothiocyanate (2.54 g.) was added and the solution was heated under reflux for 30 minutes. Following cooling and filtration from insoluble material, the filtrate was concentrated to an oil which was chromatographed on a column of silica gel with ethyl acetate as eluant. The product obtained crystallised from ethanol-ether-n-hexane to give N-methyl-N'-[3-(2-oxazolylthio)propyl]thiourea (2.4 g.), m.p. 43°-45°. (Found: C, 41.7; H, 5.9; N, 18.3; S, 27.5. C8H13N3OS2 requires: C, 41.5; H, 5.7; N, 18.2; S, 27.7).
Name
Hydrazine hydride
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
173 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].NN.C1(=O)[N:8]([CH2:9][CH2:10][CH2:11][S:12][C:13]2[O:14][CH:15]=[CH:16][N:17]=2)C(=O)C2=CC=CC=C12>C(O)C>[NH2:8][CH2:9][CH2:10][CH2:11][S:12][C:13]1[O:14][CH:15]=[CH:16][N:17]=1 |f:0.1|

Inputs

Step One
Name
Hydrazine hydride
Quantity
5.3 g
Type
reactant
Smiles
[H-].NN
Name
Quantity
10 g
Type
reactant
Smiles
C1(C=2C(C(N1CCCSC=1OC=CN1)=O)=CC=CC2)=O
Name
Quantity
173 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration from phthalhydrazide
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was re-evaporated with ethanol

Outcomes

Product
Name
Type
product
Smiles
NCCCSC=1OC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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